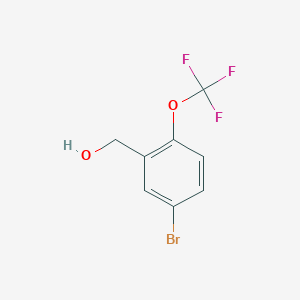

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol

Description

BenchChem offers high-quality (5-Bromo-2-(trifluoromethoxy)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-(trifluoromethoxy)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-bromo-2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJMORZJWISOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676441 | |

| Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685126-86-7 | |

| Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol synthesis protocol

An In-Depth Technical Guide to the Synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

Introduction

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol is a valuable fluorinated building block in medicinal chemistry and materials science. The strategic placement of the bromo and trifluoromethoxy substituents on the phenyl ring imparts unique electronic properties and metabolic stability, making it a desirable intermediate for the synthesis of complex target molecules.[1] The trifluoromethoxy (-OCF3) group, in particular, is a fascinating substituent; while it is strongly electron-withdrawing through induction, the oxygen's lone pairs allow for weak resonance donation, making it an ortho, para-director.[2] This guide, intended for researchers and drug development professionals, provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the causal relationships behind the experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

The chosen synthetic route involves the direct reduction of the parent aldehyde, 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a commercially available starting material. This approach is favored for its high efficiency, operational simplicity, and atom economy.

Section 1: Mechanistic Rationale and Reagent Selection

The conversion of an aldehyde to a primary alcohol is a cornerstone transformation in organic synthesis.[3] The core of this process lies in the reduction of the carbonyl group.

1.1. The Principle of Aldehyde Reduction

The carbon-oxygen double bond in an aldehyde is highly polarized due to the greater electronegativity of oxygen. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reduction to an alcohol is achieved by the addition of a hydride ion (H⁻) to this electrophilic carbon, followed by protonation of the resulting alkoxide.

1.2. Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

While several reagents can effect this transformation, Sodium Borohydride (NaBH₄) is the reagent of choice for this protocol. This selection is deliberate and based on several key advantages over more powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄):

-

Selectivity: NaBH₄ is a mild reducing agent that chemoselectively reduces aldehydes and ketones.[4][5] It will not reduce other potentially sensitive functional groups such as esters, amides, or carboxylic acids under these conditions.

-

Safety and Handling: NaBH₄ is significantly safer and easier to handle than LiAlH₄. It is stable in air and can be used in protic solvents like methanol or ethanol, whereas LiAlH₄ reacts violently with these solvents.[6]

-

Operational Simplicity: The reaction does not require strictly anhydrous conditions or an inert atmosphere, simplifying the experimental setup. The workup procedure is also more straightforward.

1.3. Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism.[4][7]

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the partially positive carbonyl carbon of 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This breaks the C=O pi bond, with the electrons moving onto the oxygen atom to form a tetracoordinate borate-alkoxide intermediate.

-

Protonation (Workup): In the second step, a protic solvent (in this case, methanol from the reaction medium and added water during workup) protonates the negatively charged oxygen atom of the alkoxide intermediate. This step neutralizes the intermediate and yields the final product, (5-Bromo-2-(trifluoromethoxy)phenyl)methanol.

Section 2: Experimental Protocol

This protocol details the reduction of 5-Bromo-2-(trifluoromethoxy)benzaldehyde to the target alcohol.

2.1. Materials and Equipment

| Material | Grade | Supplier Recommendation |

| 5-Bromo-2-(trifluoromethoxy)benzaldehyde | >97% Purity | Commercial Supplier |

| Sodium Borohydride (NaBH₄) | >98% Purity | Commercial Supplier |

| Methanol (MeOH) | Anhydrous | Commercial Supplier |

| Deionized Water (H₂O) | In-house | |

| 1 M Hydrochloric Acid (HCl) | In-house | |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Supplier |

| Brine (Saturated NaCl solution) | In-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Supplier | |

| Round-bottom flask, Magnetic stirrer, Ice bath, Separatory funnel, Rotary evaporator | Standard Laboratory | N/A |

2.2. Experimental Workflow Diagram

Caption: Workflow for the synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol.

2.3. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-(trifluoromethoxy)benzaldehyde (e.g., 5.0 g, 18.45 mmol) in methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This initial cooling is critical to control the initial exotherm upon addition of the reducing agent.

-

Addition of NaBH₄: To the cold, stirring solution, add Sodium Borohydride (e.g., 0.84 g, 22.14 mmol, 1.2 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. A slow, controlled addition prevents a rapid, difficult-to-control evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly quench the reaction by adding deionized water (50 mL), followed by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is slightly acidic (~pH 6). This step neutralizes excess NaBH₄ and hydrolyzes borate esters.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure (5-Bromo-2-(trifluoromethoxy)phenyl)methanol.

Section 3: Safety, Handling, and Waste Disposal

Scientific integrity demands a commitment to safety. The primary hazard in this protocol is Sodium Borohydride.

-

Hazards: NaBH₄ is a flammable solid that is classified as "Water-reactive" (H260: In contact with water releases flammable gases which may ignite spontaneously).[8] It is also toxic if swallowed or in contact with skin and causes severe skin and eye damage.

-

Handling:

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[8][9]

-

Handle NaBH₄ in a well-ventilated area, preferably a chemical fume hood.[6]

-

Keep the reagent away from water, acids, and sources of ignition.[6] Store in a tightly sealed container in a cool, dry place.[6]

-

-

Spill Cleanup: In case of a spill, do not use water.[9] Cover the spill with a dry, non-combustible material like sand or dry lime, and place it in a sealed container for disposal.[6][9]

-

Waste Disposal: Quenched reaction mixtures and aqueous waste should be neutralized before disposal. Solid NaBH₄ waste must be disposed of as hazardous waste according to institutional guidelines.[9]

Conclusion

This guide provides a comprehensive and reliable protocol for the synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol via the reduction of its parent aldehyde. The selection of Sodium Borohydride as the reducing agent ensures a high-yielding, selective, and operationally simple procedure suitable for standard laboratory settings. By understanding the mechanistic principles and adhering strictly to the safety protocols outlined, researchers can confidently produce this valuable intermediate for applications in drug discovery and chemical research.

References

- An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent. Benchchem.

- Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Taylor & Francis Online.

- Sodium borohydride - Safety Data Sheet. Sigma-Aldrich.

- Sodium Borohydride - ESPI Metals. ESPI Metals.

- Process for the purification of benzyl alcohol. Google Patents.

- Sodium Borohydride Hazard Summary. New Jersey Department of Health.

- Sodium Borohydride SOP. University of Washington.

- Safety Data Sheet: Sodium borohydride. Carl ROTH.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate.

- Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. EvitaChem.

- Preparation of benzyl alcohol. PrepChem.com.

- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate.

- Trifluoromethoxy group electron-withdrawing or electron-donating?. Reddit.

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- What is the full reaction mechanism for NaBH4 + aldehyde?. Quora.

- Aldehydes, Ketones and Carboxylic Acids. NCERT.

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Benzyl Alcohol. Japanese Pharmacopoeia.

- A Guided-Inquiry Approach to the Sodium Borohydride Reduction and Grignard Reaction of Carbonyl Compounds. ACS Publications.

- Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.

- Meta directors II. Khan Academy.

- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.

- Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. Bitesize Bio.

- Benzyl alcohol preparation method. Snowhite Chemical Co.,LTD..

- 2-Bromo-5-(trifluoromethoxy)benzyl alcohol. Benchchem.

- Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. PrepChem.com.

- (5-bromo-2-(trifluoromethoxy)phenyl)methanol. ChemicalBook.

- 5-Bromo-2-(trifluoromethoxy)benzyl alcohol, 250mg. Biomall.

- 5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde. Santa Cruz Biotechnology.

- [5-bromo-2-(trifluoromethyl)phenyl]methanol. Sunway Pharm Ltd.

- The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.

- (3-Bromo-5-(trifluoromethyl)phenyl)methanol. Sigma-Aldrich.

- (2-Bromo-5-(trifluoromethyl)phenyl)methanol. Parchem.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. reddit.com [reddit.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sodium Borohydride - ESPI Metals [espimetals.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. nj.gov [nj.gov]

physical properties of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Bromo-2-(trifluoromethoxy)benzyl alcohol (CAS No. 685126-86-7) is a halogenated aromatic alcohol that serves as a versatile building block in modern synthetic chemistry.[1] Its utility in the development of novel pharmaceutical agents and advanced materials necessitates a thorough understanding of its fundamental physical properties. The presence of three distinct functional moieties—a bromo group, a trifluoromethoxy group, and a primary benzyl alcohol—imparts a unique combination of steric and electronic characteristics that dictate its behavior in chemical systems.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven methodologies essential for its effective handling, characterization, and application.

Molecular Structure and Its Physicochemical Implications

The structure of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol is fundamental to all its physical properties. The aromatic ring is substituted with a powerful electron-withdrawing trifluoromethoxy group (-OCF₃) ortho to the hydroxymethyl group, and a moderately electron-withdrawing bromo group (-Br) meta to it.

-

Inductive Effects: Both the -Br and -OCF₃ groups exert strong negative inductive effects (-I) due to the high electronegativity of the halogen atoms. The -OCF₃ group is one of the most powerful electron-withdrawing groups, significantly reducing electron density in the aromatic ring.

-

Resonance Effects: The oxygen in the -OCF₃ group and the bromine atom possess lone pairs that can be donated to the ring (+R effect). However, for halogens and particularly for the -OCF₃ group, the inductive effect overwhelmingly dominates the resonance effect. This net electron withdrawal is critical to the molecule's reactivity and acidity.

Summary of Physical Properties

The following table summarizes the available quantitative data for 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.

| Property | Value | Source(s) |

| CAS Number | 685126-86-7 | [1] |

| Molecular Formula | C₈H₆BrF₃O₂ | [1] |

| Molecular Weight | 271.03 g/mol | [1][2] |

| Physical Form | Solid | [2][3] |

| Boiling Point | 255.7 °C (at 760 mmHg) | [2][3][4][5] |

| Density | 1.696 g/cm³ | [2][3][4][5] |

| Flash Point | 108.4 °C | [2][3][4] |

| pKa (Predicted) | 13.82 | [6] |

| Melting Point | Data not available | [1][5] |

| Aqueous Solubility | Data not available | [1] |

Detailed Analysis of Physicochemical Properties

Melting Point and Physical State

Commercial suppliers list 5-Bromo-2-(trifluoromethoxy)benzyl alcohol as a solid at ambient temperature.[2][3] However, an experimental melting point has not been reported in publicly available literature or data sheets.[1][5] The high boiling point and the presence of strong intermolecular forces (dipole-dipole, hydrogen bonding) are consistent with its solid state. The combination of the heavy bromine atom and the highly polar -OCF₃ and -OH groups contributes to a stable crystal lattice, suggesting a moderately high melting point is to be expected.

Expert Insight: For a molecule of this nature, precise melting point determination is the primary and most reliable method for assessing purity. A sharp melting range (typically < 2 °C) is indicative of high purity, while a broad or depressed range suggests the presence of impurities.

Acidity (pKa)

The acidity of the benzylic alcohol proton is significantly influenced by the substituents on the aromatic ring. A predicted pKa value for this compound is 13.82.[6] This is substantially more acidic than unsubstituted benzyl alcohol (pKa ≈ 15.40).[7]

Causality: This increase in acidity is a direct consequence of the powerful electron-withdrawing nature of the bromo and trifluoromethoxy groups. These groups stabilize the conjugate base (the benzyloxide anion) formed upon deprotonation. By pulling electron density away from the negatively charged oxygen atom through the aromatic system, they delocalize the charge, making the anion more stable and, therefore, the parent alcohol a stronger acid.

Solubility Profile

While quantitative solubility data is not currently available, the molecular structure allows for a qualitative prediction based on the "like dissolves like" principle.

-

Aqueous Solubility: Expected to be very low. The molecule has a single polar hydroxyl group capable of hydrogen bonding with water. However, this is counteracted by the large, nonpolar, and hydrophobic brominated aromatic ring system. Benzyl alcohol itself has only moderate solubility in water (approx. 4 g/100 mL), and the addition of the large bromine atom and lipophilic trifluoromethoxy group will further decrease its affinity for aqueous media.[8]

-

Organic Solubility: Expected to be soluble in a range of common organic solvents. Good solubility is predicted in moderately polar to polar aprotic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran (THF). It should also be soluble in polar protic solvents like methanol and ethanol, facilitated by hydrogen bonding with the solvent.

Predicted Spectroscopic Profile

No experimental spectra are publicly available. The following predictions are based on the known effects of the functional groups and can be used to verify the compound's identity.

-

¹H NMR (Proton NMR):

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the δ 7.0-8.0 ppm range. Due to their positions relative to the substituents, they will exhibit a complex splitting pattern (likely a doublet, a singlet-like peak, and a doublet of doublets).

-

Methylene Protons (2H): The -CH₂ OH protons will likely appear as a singlet around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (1H): The -OH proton will appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent (typically δ 2.0-4.0 ppm).

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the bromine and the trifluoromethoxy group will be significantly affected. The carbon of the -OC F₃ group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

Methylene Carbon (1C): The C H₂OH carbon signal is expected around δ 60-70 ppm.

-

Trifluoromethyl Carbon (1C): The -OC F₃ carbon will appear as a quartet around δ 120-125 ppm with a large C-F coupling constant.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol's hydroxyl group.

-

C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

-

C-F Stretch: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethoxy group.

-

C-O Stretch: A signal in the 1000-1250 cm⁻¹ range for the alcohol C-O bond.

-

C-Br Stretch: A weak signal in the fingerprint region, typically 500-600 cm⁻¹.

-

Standardized Experimental Protocols

For researchers requiring definitive values for the unreported properties, adherence to standardized, self-validating protocols is paramount for generating reliable and reproducible data.

Protocol: Melting Point Determination (USP <741> / Apparatus I)

This protocol describes the capillary method, which is the standard for regulatory and research purposes.[9][10]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry, as moisture will depress the melting point. Gently pulverize a small amount of the solid to a fine powder.

-

Capillary Loading: Charge a standard capillary tube (0.8-1.2 mm internal diameter) with the dry powder to form a tightly packed column of 2.5-3.5 mm.[9]

-

Heating: Place the capillary in a calibrated melting point apparatus. Heat the block rapidly to a temperature approximately 10°C below the expected melting point.

-

Equilibration & Ramping: Allow the temperature to equilibrate, then begin heating at a controlled rate of 1 ± 0.5 °C per minute.[11]

-

Observation & Recording:

-

Onset Temperature (T_onset): Record the temperature at which the column is first observed to collapse or shrink.

-

Clear Point (T_clear): Record the temperature at which the last solid particle melts and the substance becomes a completely clear liquid.

-

-

Reporting: The melting range is reported as T_onset – T_clear. For a pure substance, this range should be narrow.

Protocol: Aqueous Solubility Determination (OECD 105 / Shake-Flask Method)

This method is the gold standard for determining the water solubility of compounds and is suitable for substances with solubilities above 10⁻² g/L.[12][13]

Methodology:

-

Preparation: Add an excess amount of the solid compound to a flask containing high-purity water. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flask and agitate it in a thermostatically controlled water bath or shaker at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution through a non-adsorptive filter (e.g., PTFE) to obtain a clear, particle-free saturated aqueous phase.

-

Quantification: Accurately measure the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reporting: The determined concentration represents the aqueous solubility of the compound at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

5-Bromo-2-(trifluoromethoxy)benzyl alcohol is a solid compound characterized by a high density and boiling point, reflecting strong intermolecular forces. Its most significant chemical property is its enhanced acidity (predicted pKa 13.82) compared to simple benzyl alcohols, a direct result of the powerful inductive effects of its bromo and trifluoromethoxy substituents. While key experimental data such as melting point and aqueous solubility are not yet reported, this guide provides the theoretical framework and standardized protocols necessary for their rigorous determination. A complete understanding of these properties is essential for leveraging this valuable synthetic intermediate in research and development.

References

-

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 - Home Sunshine Pharma. [Online]. Available: [Link]

-

Determination of Melting Points According to Pharmacopeia - Stanford Research Systems. [Online]. Available: [Link]

-

CAS 685126-86-7 (5-Bromo-2-(trifluoromethoxy)phenyl)methanol - Autech Industry Co.,Limited. [Online]. Available: [Link]

-

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol Price from Supplier - LookChem. [Online]. Available: [Link]

-

General Chapters: <741> MELTING RANGE OR TEMPERATURE - uspbpep.com. [Online]. Available: [Link]

-

USP 741 Melting Point or Range - Scribd. [Online]. Available: [Link]

-

Factory Supply High Purity (5-bromo-2-(trifluoromethoxy)phenyl)methanol - Huarong Pharm. [Online]. Available: [Link]

-

Compliance with amended General Chapter USP <741> Melting Range or Temperature - METTLER TOLEDO. [Online]. Available: [Link]

-

<741> MELTING RANGE OR TEMPERATURE - U.S. Pharmacopeia. [Online]. Available: [Link]

-

OECD 105 - Water Solubility - Phytosafe. [Online]. Available: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS - Partition Coefficient (1-octanol/water): Slow-Stirring Method. [Online]. Available: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. [Online]. Available: [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. [Online]. Available: [Link]

-

Benzyl Alcohol - Common Organic Chemistry. [Online]. Available: [Link]

-

Benzyl alcohol - Wikipedia. [Online]. Available: [Link]

Sources

- 1. biomall.in [biomall.in]

- 2. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 [homesunshinepharma.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. Factory Supply High Purity (5-bromo-2-(trifluoromethoxy)phenyl)methanol Top Purity 99% 685126-86-7 Efficient Shipping | Huarong Pharm [huarongpharm.com]

- 7. Benzyl Alcohol [commonorganicchemistry.com]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. thinksrs.com [thinksrs.com]

- 10. uspbpep.com [uspbpep.com]

- 11. drugfuture.com [drugfuture.com]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. filab.fr [filab.fr]

- 14. enamine.net [enamine.net]

An In-depth Technical Guide to GSK583, a Potent and Selective RIPK2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK583, a highly potent and selective inhibitor of Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2). GSK583 has emerged as a critical tool compound for elucidating the role of the NOD-RIPK2 signaling pathway in inflammatory and autoimmune diseases. This document details the chemical structure, physicochemical properties, mechanism of action, and preclinical characterization of GSK583. Furthermore, it provides insights into its synthesis, biological activity, and key experimental protocols for its evaluation. While a promising investigational tool, this guide also addresses the known liabilities of GSK583 that have precluded its advancement as a clinical drug candidate, offering valuable lessons for future drug discovery efforts targeting RIPK2.

Introduction: The Therapeutic Potential of Targeting RIPK2

Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) is a critical intracellular kinase that functions as an essential downstream signaling node for the nucleotide-binding oligomerization domain-containing proteins NOD1 and NOD2. The NOD-RIPK2 signaling pathway is a key component of the innate immune system, responsible for recognizing bacterial peptidoglycans and initiating inflammatory responses. Dysregulation of this pathway has been implicated in a range of chronic inflammatory and autoimmune conditions, including inflammatory bowel disease, sarcoidosis, and certain autoinflammatory syndromes. Consequently, the development of selective RIPK2 inhibitors has become a significant focus for therapeutic intervention. GSK583 stands out as a first-generation, highly potent and selective inhibitor that has been instrumental in validating RIPK2 as a druggable target.

Chemical Profile of GSK583

GSK583, also known as 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a synthetic small molecule with the chemical formula C20H19FN4O2S and a molecular weight of 398.45 g/mol .[1][2]

Chemical Structure

The chemical structure of GSK583 is characterized by a 4-aminoquinoline core linked to a fluorinated indazole moiety and a tert-butylsulfonyl group.

Caption: 2D Chemical Structure of GSK583.

Physicochemical Properties

A summary of the key physicochemical properties of GSK583 is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1346547-00-9 | [1] |

| Molecular Formula | C20H19FN4O2S | [1][2] |

| Molecular Weight | 398.45 g/mol | [1][2] |

| Solubility | DMSO: 79 mg/mL (198.26 mM)Ethanol: 28 mg/mLWater: Insoluble | [1] |

| Appearance | Solid | [3] |

| SMILES | CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F | [1] |

| InChI Key | XLOGLWKOHPIJLV-UHFFFAOYSA-N | [2] |

Mechanism of Action: Potent and Selective Inhibition of RIPK2

GSK583 is a highly potent, ATP-competitive inhibitor of RIPK2 kinase.[4] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase domain of RIPK2, thereby preventing the phosphorylation of its downstream substrates and subsequent activation of inflammatory signaling pathways.

Kinase Selectivity

GSK583 demonstrates remarkable selectivity for RIPK2. In a broad kinase panel of 300 kinases, GSK583 at a concentration of 1 µM showed excellent selectivity, with minimal off-target inhibition of kinases such as p38α and VEGFR2.[2][4] While it exhibits comparable binding affinity for RIPK3 in biochemical assays (IC50 = 16 nM), it shows little to no functional inhibition of RIPK3-dependent necroptosis in cellular assays at concentrations up to 10 µM.[1]

Cellular Activity

In cellular assays, GSK583 potently inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, upon stimulation of NOD1 and NOD2 receptors.[1][4] It effectively blocks MDP-stimulated TNF-α production in primary human monocytes with an IC50 of 8 nM.[1] The inhibitory activity is maintained in more complex biological matrices, with IC50 values of 237 nM and 133 nM in human and rat whole blood, respectively.[4]

Caption: Simplified NOD2-RIPK2 Signaling Pathway and the Point of Inhibition by GSK583.

Preclinical Characterization

In Vitro Potency

The inhibitory potency of GSK583 against RIPK2 has been determined using various assays, with consistent low nanomolar IC50 values.

| Assay Type | Species | IC50 | Reference |

| RIPK2 Kinase Assay | Human | 5 nM | [1][4] |

| RIPK2 Kinase Assay | Rat | 2 nM | [2] |

| MDP-stimulated TNF-α Production | Human Primary Monocytes | 8 nM | [1] |

| MDP-stimulated TNF-α Production | Human Whole Blood | 237 nM | [4] |

| MDP-stimulated TNF-α Production | Rat Whole Blood | 133 nM | [4] |

| TNF-α and IL-6 Production | Explant Cultures | ~200 nM | [1] |

In Vivo Profile

GSK583 is orally bioavailable and has shown efficacy in in vivo models. It exhibits low clearance, moderate volumes of distribution, and moderate oral bioavailability in both rats and mice.[1][5]

Synthesis Overview

While detailed, step-by-step synthesis protocols are proprietary, the general synthetic route for compounds like GSK583 involves the coupling of a substituted 4-aminoquinoline with a functionalized indazole. The synthesis of the precursor, (5-bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 685126-86-7), involves the reduction of 5-bromo-2-trifluoromethoxy benzaldehyde with borane-tetrahydrofuran complex.[6]

Caption: Generalized Workflow for the Synthesis of GSK583.

Experimental Protocols

RIPK2 Fluorescent Polarization (FP) Binding Assay

This assay quantitatively measures the binding of test compounds to the ATP-binding pocket of RIPK2.

Principle: The assay relies on the competition between a fluorescently labeled ATP-competitive ligand and the test compound (GSK583) for binding to purified RIPK2 kinase. Binding of the fluorescent ligand to the larger kinase results in a high fluorescence polarization signal. Displacement of the fluorescent ligand by the test compound leads to a decrease in the polarization signal.

Methodology:

-

Reagents and Buffers:

-

Purified full-length FLAG-His tagged RIPK2 kinase (baculovirus expression system).

-

Fluorescently labeled ATP-competitive ligand.

-

Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents).

-

Test compound (GSK583) serially diluted in DMSO.

-

-

Procedure: a. Add a fixed concentration of RIPK2 kinase (typically twice the apparent KD) to the wells of a microplate. b. Add the fluorescently labeled ligand at a fixed concentration (e.g., 5 nM). c. Add serial dilutions of GSK583 or control compounds. d. Incubate the plate at room temperature to allow the binding to reach equilibrium. e. Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for MDP-Stimulated TNF-α Production

This assay assesses the functional activity of GSK583 in inhibiting NOD2-mediated cytokine production in a cellular context.

Principle: Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, activates the intracellular NOD2 receptor, leading to RIPK2-dependent signaling and the production and release of TNF-α. GSK583 is expected to inhibit this process.

Methodology:

-

Cell Culture:

-

Use primary human monocytes or a suitable cell line expressing the necessary signaling components (e.g., THP-1 cells).

-

Culture cells under standard conditions.

-

-

Procedure: a. Plate the cells in a multi-well plate. b. Pre-incubate the cells with serial dilutions of GSK583 or vehicle control (DMSO) for a specified period (e.g., 1 hour). c. Stimulate the cells with a fixed concentration of MDP. d. Incubate for an appropriate time to allow for TNF-α production and secretion (e.g., 6-24 hours). e. Collect the cell culture supernatants.

-

TNF-α Quantification: a. Measure the concentration of TNF-α in the supernatants using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay.

-

Data Analysis: a. Plot the TNF-α concentration against the logarithm of the inhibitor concentration. b. Calculate the IC50 value by fitting the data to a dose-response curve.

Limitations and Future Directions

Despite its excellent potency and selectivity for RIPK2, GSK583 possesses certain liabilities that have prevented its progression as a clinical candidate. It has been shown to inhibit the hERG ion channel and cytochrome P450 3A4 (Cyp3A4), both of which are associated with significant safety concerns in drug development.[1][5] These off-target activities highlight the challenges in developing kinase inhibitors with pristine safety profiles.

The learnings from GSK583 have been invaluable for the development of next-generation RIPK2 inhibitors with improved safety profiles. Medicinal chemistry efforts have focused on modifying the GSK583 scaffold to reduce hERG and Cyp3A4 activity while retaining or improving potency for RIPK2.[5]

Conclusion

GSK583 is a seminal tool compound that has significantly advanced our understanding of the role of RIPK2 in health and disease. Its high potency and selectivity have enabled the pharmacological validation of RIPK2 as a therapeutic target for a variety of inflammatory disorders. While its own clinical development has been halted due to off-target liabilities, the knowledge gained from the study of GSK583 continues to guide the design and development of safer and more effective RIPK2 inhibitors for the potential treatment of a range of human diseases.

References

-

Haile, P. A. et al. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry59 , 4867–4880 (2016). [Link]

-

(5-bromo-2-(trifluoromethoxy)phenyl)methanol synthesis. Mol-Instincts. [Link]

-

GSK583 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Totorov, M. et al. X-ray co-crystal structure of RIP2 kinase inhibitor GSK583. ResearchGate. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 3. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 [homesunshinepharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. (5-bromo-2-(trifluoromethoxy)phenyl)methanol synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol in Organic Solvents

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol, a key building block in modern medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a predictive solubility profile in a range of common organic solvents, and provide a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Role of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol in Synthesis

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol (Molecular Formula: C₈H₆BrF₃O₂) is a substituted benzyl alcohol derivative.[1][2][3] Its utility in organic synthesis stems from the unique combination of functional groups: a reactive benzyl alcohol for further elaboration, a bromo-substituent ideal for cross-coupling reactions, and an electron-withdrawing trifluoromethoxy group that modulates the electronic properties of the aromatic ring. Understanding its solubility is paramount for its effective use, influencing everything from solvent selection for synthesis and chromatography to the design of crystallization procedures.

Physicochemical Properties:

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the foundation for predicting solubility.[4][5] A solute's ability to dissolve in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For complex organic molecules, a more nuanced approach like the Hansen Solubility Parameters (HSP) provides a robust predictive model.[4][6]

HSP theory deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Weak forces arising from temporary dipoles in molecules.

-

δP (Polar forces): Interactions between permanent dipoles.

-

δH (Hydrogen bonding forces): Strong dipole-dipole interactions involving H-N, H-O, or H-F bonds.

A solute will have high solubility in a solvent when their respective HSP values are closely matched.[7][8]

Molecular Structure Analysis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

The solubility behavior of the title compound is a direct consequence of its distinct functional domains:

-

Hydroxymethyl Group (-CH₂OH): This is the primary polar, protic site. It can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature promotes solubility in polar protic solvents like alcohols.

-

Aromatic Ring: The benzene ring itself is largely nonpolar and contributes to solubility in solvents with significant dispersion forces.

-

Trifluoromethoxy Group (-OCF₃): This is a highly polar, aprotic, and electron-withdrawing group. While it increases the molecule's overall polarity, its ability to hydrogen bond is limited to acting as a weak acceptor.

-

Bromo Group (-Br): This substituent adds to the molecular weight and contributes to both polar and dispersion forces.

The interplay of these groups results in a molecule of moderate overall polarity with both hydrogen bonding and significant dispersion characteristics.

References

- 1. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 [homesunshinepharma.com]

- 2. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. (5-bromo-2-(trifluoromethoxy)phenyl)methanol | 685126-86-7 [chemicalbook.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 6. researchgate.net [researchgate.net]

- 7. paint.org [paint.org]

- 8. specialchem.com [specialchem.com]

1H NMR spectrum of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

An In-Depth Technical Guide to the ¹H NMR Spectrum of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

Introduction: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of small molecules.[1][2] In the fast-paced environment of drug discovery and development, obtaining unambiguous confirmation of a molecule's structure is a critical checkpoint.[3] The ¹H NMR spectrum, in particular, offers a wealth of information regarding the electronic environment, connectivity, and relative number of protons within a molecule, making it an indispensable tool for synthetic chemists and medicinal chemists.[4][5]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS No: 685126-86-7).[6][7][8] This compound serves as a valuable building block in medicinal chemistry, incorporating a trifluoromethoxy group, which can enhance metabolic stability and lipophilicity, and a bromine atom, which provides a handle for further synthetic transformations. We will delve into a theoretical prediction of the spectrum based on fundamental principles, provide a field-proven experimental protocol for data acquisition, and offer insights into the interpretation of the resulting data.

Part 1: Theoretical Analysis and Spectral Prediction

A robust understanding of a molecule's ¹H NMR spectrum begins with a thorough analysis of its structure and the electronic effects of its constituent functional groups. The interplay of these effects governs the chemical shift (δ), multiplicity, and coupling constants (J) for each proton.

Molecular Structure and Substituent Effects

The structure of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol contains three distinct types of protons: aromatic, benzylic (methylene), and hydroxyl. The chemical environment of each is heavily influenced by the three substituents on the benzene ring.

-

Trifluoromethoxy Group (-OCF₃): This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield).[9][10]

-

Bromo Group (-Br): The bromine atom is electronegative and exerts an electron-withdrawing inductive effect. It also possesses anisotropic properties that can influence the chemical shifts of nearby protons, often leading to deshielding of protons in the ortho position.[11][12]

-

Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly electron-donating or near-neutral in its overall electronic effect on the aromatic ring. The hydroxyl proton itself is exchangeable, and its chemical shift is highly sensitive to solvent, concentration, and temperature.[5][13]

Caption: Structure of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol with proton labeling.

Predicted ¹H NMR Parameters

Based on the substituent effects, we can predict the approximate chemical shifts and coupling patterns for each unique proton.

-

Aromatic Protons (δ 6.5-8.0 ppm):

-

H3: This proton is ortho to the strongly electron-withdrawing -OCF₃ group. This proximity will cause the most significant deshielding among the aromatic protons, pushing its signal far downfield. It is coupled only to H4. Prediction: A doublet (d) with a typical ortho coupling constant (³J) of 8-9 Hz.

-

H4: This proton is para to the bromine atom and ortho to H3. It will experience deshielding from the bromine and the adjacent proton. It is coupled to both H3 (ortho) and H6 (meta). Prediction: A doublet of doublets (dd) with ³J ≈ 8-9 Hz and a smaller meta coupling constant (⁴J) of 2-3 Hz.[14][15]

-

H6: This proton is ortho to the bromine atom. The deshielding effect of the bromine will shift this signal downfield. It is only coupled to H4 via a weak meta interaction. Prediction: A doublet (d) with ⁴J ≈ 2-3 Hz.[15]

-

-

Benzylic Methylene Protons (-CH₂OH):

-

These protons are on a carbon directly attached to the aromatic ring and are ortho to the -OCF₃ group. The combined proximity to the aromatic ring and the powerful inductive effect of the trifluoromethoxy group will shift this signal significantly downfield from a typical benzylic range. Prediction: A singlet (s) if hydroxyl proton exchange is rapid, or a doublet (d) if coupled to the OH proton, appearing around δ 4.8-5.0 ppm.

-

-

Hydroxyl Proton (-OH):

-

The chemical shift of the OH proton is highly variable. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.[13] Its signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the OH signal to disappear. Prediction: A broad singlet (br s), but could appear as a triplet (t) if coupled to the adjacent CH₂ group.

-

Summary of Predicted Data

The predicted ¹H NMR data are summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | ~7.65 - 7.80 | Doublet (d) | ³J ≈ 8.5 | 1H |

| H4 | ~7.45 - 7.60 | Doublet of Doublets (dd) | ³J ≈ 8.5, ⁴J ≈ 2.5 | 1H |

| H6 | ~7.30 - 7.45 | Doublet (d) | ⁴J ≈ 2.5 | 1H |

| -CH₂OH | ~4.80 - 5.00 | Singlet (s) or Doublet (d) | ³J ≈ 5-7 (if coupled) | 2H |

| -OH | Variable | Broad Singlet (br s) or Triplet (t) | ³J ≈ 5-7 (if coupled) | 1H |

Part 2: Experimental Protocol for Data Acquisition

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data. The following procedure is a self-validating system designed for small organic molecules.

Materials and Reagents

-

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol (5-25 mg)[16][17]

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipette and bulb

-

Small vial for dissolution

-

Cotton or glass wool for filtration

Step-by-Step Sample Preparation

The quality of the NMR spectrum is profoundly affected by the quality of the sample preparation.[17]

-

Weighing the Sample: Accurately weigh 10-15 mg of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[16] CDCl₃ is a common choice, but if solubility is an issue, DMSO-d₆ can be used. Note that the hydroxyl proton is more likely to show coupling in DMSO-d₆.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for proper magnetic field shimming.[18]

-

Filtration and Transfer: Place a small plug of glass wool or cotton into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can severely degrade spectral resolution.[17][19]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.

Instrumental Parameters (400 MHz Spectrometer)

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp lines and high resolution.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton acquisition.

-

Number of Scans (NS): 8 to 16 scans.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) as a secondary reference.[20]

-

Integrate all signals and analyze the multiplicities and coupling constants.

-

-

(Optional) D₂O Exchange: To confirm the identity of the -OH proton, acquire a spectrum, remove the sample, add one drop of D₂O, shake well, and re-acquire the spectrum. The -OH signal will disappear or significantly diminish.[13]

Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Part 3: Interpreting the Spectrum - A Practical Walkthrough

Analysis of the processed ¹H NMR spectrum involves a systematic evaluation of the four key pieces of information: chemical shift, integration, multiplicity, and coupling constants.[13][21]

-

Integration: The relative area under each signal should correspond to the number of protons it represents. We expect to see three distinct signals in the aromatic region with an integral ratio of 1:1:1, a signal for the benzylic protons integrating to 2H, and the hydroxyl proton integrating to 1H.[5]

-

Chemical Shift Analysis: The positions of the signals on the x-axis are compared to the predicted values. The downfield signal around δ 7.7 ppm would be assigned to H3, being ortho to the -OCF₃ group. The signals for H4 and H6 would be assigned based on their multiplicity. The peak around δ 4.9 ppm is characteristic of the deshielded benzylic -CH₂OH protons.

-

Coupling Pattern Analysis: The splitting pattern provides direct evidence of proton connectivity.

-

The doublet of doublets (dd) pattern confirms that H4 is coupled to two non-equivalent neighbors (H3 and H6).

-

The two doublets in the aromatic region confirm that H3 and H6 are each coupled to only one other aromatic proton.

-

By measuring the J-values, we can confirm the coupling relationships. The larger J-value (³J) from the H4 multiplet should match the J-value of the H3 doublet. The smaller J-value (⁴J) should match the J-value of the H6 doublet. This cross-validation is a hallmark of a trustworthy assignment.

-

Caption: J-coupling relationships in (5-Bromo-2-(trifluoromethoxy)phenyl)methanol. *Coupling may not be observed.

Conclusion

The ¹H NMR spectrum of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol is a clear illustration of how substituent effects dictate spectral appearance. The strong deshielding influence of the trifluoromethoxy and bromo groups results in a well-resolved aromatic region, while the benzylic protons are shifted significantly downfield. A systematic approach, combining theoretical prediction with a robust experimental protocol, allows for the confident and unambiguous structural confirmation of this important chemical building block, underscoring the indispensable role of NMR spectroscopy in modern chemical research and drug development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Yasen Chemical. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7. [Link]

-

University of St Andrews. How to Prepare Samples for NMR. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

Yasen Chemical. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 (Persian). [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

ACD/Labs. Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

-

University of Regensburg. ¹H NMR Spectroscopy. [Link]

-

Organic Chemistry Data. ⁴J, ⁵J Aromatic Long Range Coupling. [Link]

-

University of Wisconsin-Madison. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Modgraph. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

Sapling. ¹H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

-

Gossert, A. D., & Jahnke, W. (2016). NMR in Drug Discovery. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Compound Interest. A Guide to ¹H NMR Chemical Shift Values. [Link]

-

StudySmarter. Understanding NMR: Principles & Applications. [Link]

-

Royal Society of Chemistry. Nuclear magnetic resonance spectroscopy. [Link]

-

Michigan State University. NMR Spectroscopy. [Link]

-

Angel, A. J., & Widdifield, C. M. (2022). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Magnetochemistry. [Link]

-

Abraham, R. J. (2001). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Royal Society of Chemistry. Supporting Information for [Article Title]. [Link]

-

Abraham, R. J., et al. (1994). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). YouTube. [Link]

-

Chemistry Stack Exchange. Protons on aromatic rings in NMR. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. edu.rsc.org [edu.rsc.org]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 [homesunshinepharma.com]

- 7. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. (5-bromo-2-(trifluoromethoxy)phenyl)methanol | 685126-86-7 [chemicalbook.com]

- 9. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. acdlabs.com [acdlabs.com]

- 14. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. acdlabs.com [acdlabs.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 18. organomation.com [organomation.com]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. emerypharma.com [emerypharma.com]

13C NMR chemical shifts for (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (5-Bromo-2-(trifluoromethoxy)phenyl)methanol. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and data from analogous structures to predict and interpret its ¹³C NMR spectrum. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by providing a detailed rationale for spectral assignment, a robust experimental protocol for data acquisition, and a discussion of the structural insights that can be gained from the ¹³C NMR data.

Introduction: The Structural Significance of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol is a substituted aromatic alcohol. The unique arrangement of its functional groups—a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group on a benzene ring—makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is of particular interest as it can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

Accurate structural elucidation is paramount in chemical synthesis and drug development. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment. Therefore, a thorough understanding of the ¹³C NMR spectrum of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol is essential for its unambiguous identification, purity assessment, and as a reference for the characterization of its derivatives.

Predicted ¹³C NMR Chemical Shifts and Rationale

The prediction of ¹³C NMR chemical shifts for substituted benzenes can be approached by considering the additive effects of each substituent on the parent benzene ring. Aromatic carbons typically resonate in the range of 120-150 ppm[1]. The chemical shifts of the carbon atoms in (5-Bromo-2-(trifluoromethoxy)phenyl)methanol are influenced by the electronic effects (inductive and resonance) of the bromo, trifluoromethoxy, and hydroxymethyl substituents.

Substituent Effects on the Aromatic Ring

-

Hydroxymethyl Group (-CH₂OH): This group is a weak electron-donating group. It is expected to cause a slight shielding (upfield shift) of the ortho and para carbons and a minor deshielding (downfield shift) of the ipso carbon to which it is attached.

-

Trifluoromethoxy Group (-OCF₃): The oxygen atom of the trifluoromethoxy group can donate electron density to the aromatic ring via resonance, which would tend to shield the ortho and para positions. However, the strong electron-withdrawing inductive effect of the three fluorine atoms dominates, leading to a net deshielding of the ipso carbon and influencing the shifts of the other ring carbons. The carbon of the -OCF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF)[2][3].

-

Bromine Atom (-Br): Bromine is an electronegative halogen that exerts an electron-withdrawing inductive effect, deshielding the carbon to which it is directly attached (ipso carbon). It also has a weak electron-donating resonance effect that can slightly shield the ortho and para carbons. The "heavy atom effect" of bromine can also cause a significant upfield shift for the directly attached carbon[4].

Predicted Chemical Shift Assignments

Based on these principles and data from similar compounds, the following table summarizes the predicted ¹³C NMR chemical shifts for (5-Bromo-2-(trifluoromethoxy)phenyl)methanol.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | ~135-140 | Ipso-carbon attached to the hydroxymethyl group. Deshielded by the electronegativity of the oxygen and influenced by the adjacent trifluoromethoxy group. |

| C2 | ~145-150 (quartet, ³JCF ≈ 1-3 Hz) | Ipso-carbon attached to the strongly electron-withdrawing -OCF₃ group. Expected to be significantly deshielded and show a small quartet coupling to the fluorine atoms[2]. |

| C3 | ~115-120 | Ortho to the -OCF₃ group and meta to the -Br and -CH₂OH groups. Shielded by the resonance effect of the oxygen in the -OCF₃ group. |

| C4 | ~130-135 | Meta to both the -OCF₃ and -CH₂OH groups, and ortho to the -Br atom. Deshielded by the inductive effect of the bromine. |

| C5 | ~118-123 | Ipso-carbon attached to the bromine atom. The chemical shift is a balance between the inductive deshielding and the heavy atom shielding effect of bromine[4]. |

| C6 | ~132-137 | Ortho to the -CH₂OH group and meta to the -OCF₃ and -Br groups. |

| -CH₂OH | ~60-65 | Typical chemical shift for a benzylic alcohol carbon. |

| -OCF₃ | ~120-125 (quartet, ¹JCF ≈ 255 Hz) | The carbon of the trifluoromethoxy group itself, showing a characteristic large one-bond coupling to the three fluorine atoms[2]. |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (ideally >95%) to avoid interference from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Acetone-d₆ is another good option, especially for ensuring complete dissolution[2].

-

Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent. A higher concentration may be necessary to obtain a good signal-to-noise ratio for quaternary carbons and the carbon of the -OCF₃ group in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal sensitivity.

-

Temperature: Conduct the experiment at a constant temperature, typically 25 °C (298 K), to ensure chemical shift reproducibility.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons, ensuring more accurate integration if needed.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A starting point could be 1024 scans, which can be increased as necessary.

-

-

Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, which collapses multiplets into singlets and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE)[5].

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent signal.

Visualization of Molecular Structure and Logical Workflow

To aid in the understanding of the ¹³C NMR assignments and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol with carbon numbering for ¹³C NMR assignment.

Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹³C NMR chemical shifts for (5-Bromo-2-(trifluoromethoxy)phenyl)methanol. By understanding the additive effects of the various substituents on the benzene ring, researchers can confidently assign the signals in an experimentally acquired spectrum. The provided experimental protocol offers a robust methodology for obtaining high-quality data. This guide serves as a foundational resource for scientists working with this compound, enabling its accurate characterization and facilitating its use in further research and development.

References

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

- Spieescke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730.

-

ScienceDirect. Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. [Link]

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

PubMed. 13C chemical-shift anisotropy of alkyl-substituted aromatic carbon in anthracene derivatives. [Link]

-

Pearson. How might you use 13C NMR spectroscopy to differentiate between.... [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0059823). [Link]

-

National Institutes of Health. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institutes of Health. (3aS,4R,5R,6S,7aR)-4,5-Dibromo-2-[4-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one: crystal structure and Hirshfeld surface analysis. [Link]

-

The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

Home Sunshine Pharma. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the 19F NMR Analysis of 2-(Trifluoromethoxy) Substituted Compounds

<

Abstract

The trifluoromethoxy (-OCF₃) group has become a privileged functional group in modern medicinal chemistry and materials science, imparting unique electronic properties, metabolic stability, and lipophilicity. Among its various isomeric forms, the 2-(trifluoromethoxy) substitution pattern presents distinct analytical challenges and opportunities. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of these specific compounds. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to ensure robust and reproducible results.

Introduction: The Significance of the 2-(Trifluoromethoxy) Moiety

The strategic incorporation of fluorine-containing functional groups has revolutionized drug design and the development of advanced materials. The trifluoromethoxy (-OCF₃) group, in particular, is often considered a "super-methoxy" group due to its strong electron-withdrawing nature and increased metabolic stability compared to its methoxy counterpart. When substituted at the 2-position of an aromatic or heteroaromatic ring, the -OCF₃ group's proximity to other substituents and the ring system itself can lead to unique conformational and electronic effects.

¹⁹F NMR spectroscopy stands as an exceptionally powerful tool for the analysis of these molecules. The ¹⁹F nucleus possesses a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift dispersion, making it highly sensitive to subtle changes in its local electronic environment.[1][2][3] This sensitivity allows for the detailed characterization of molecular structure, purity, and intermolecular interactions, which is invaluable in a drug discovery context.[4][5][6]

Fundamental Principles of ¹⁹F NMR for -OCF₃ Groups

Chemical Shift: A Window into the Electronic Environment

The chemical shift (δ) of the ¹⁹F nucleus in a trifluoromethoxy group is exquisitely sensitive to its microenvironment.[1][7] Unlike the more familiar ¹H NMR, where chemical shifts span a relatively narrow range, ¹⁹F NMR boasts a dispersion of over 300 ppm, minimizing the likelihood of signal overlap.[1][3]

For 2-(trifluoromethoxy) substituted compounds, the ¹⁹F chemical shift is primarily influenced by:

-

Electronic Effects: The electron density around the fluorine nuclei is the dominant factor determining the chemical shift.[2] Electron-withdrawing groups on the aromatic ring will generally deshield the fluorine nuclei, leading to a downfield shift (less negative ppm values), while electron-donating groups will cause an upfield shift.[2]

-

Solvent Effects: The polarity of the solvent can significantly impact the ¹⁹F chemical shift.[8][9] More polar solvents tend to cause a deshielding effect.[8] It is crucial to maintain consistency in the choice of solvent for comparative studies.

-

Through-Space Interactions: The proximity of the -OCF₃ group to other substituents at the 1- or 3-positions can lead to through-space interactions that perturb the electronic environment of the fluorine atoms, resulting in observable changes in the chemical shift.

Table 1: Typical ¹⁹F Chemical Shift Ranges for Trifluoromethoxy Groups

| Chemical Environment | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| Aryl-OCF₃ | -56 to -60 |

| Heteroaryl-OCF₃ | -55 to -65 |

| Aliphatic-OCF₃ | -60 to -75 |

Note: These are approximate ranges and can vary based on the specific molecular structure and solvent.

Coupling Constants: Unraveling Connectivity

Spin-spin coupling (J-coupling) provides valuable information about the connectivity of atoms within a molecule. In the context of 2-(trifluoromethoxy) compounds, the following coupling interactions are of primary importance:

-

Through-Bond Coupling (ⁿJ):

-

⁴J(H-F): Coupling between the fluorine nuclei of the -OCF₃ group and the proton at the 3-position of the aromatic ring is often observed. This four-bond coupling is typically small (1-3 Hz).

-

⁵J(H-F): Coupling to the proton at the 6-position may also be resolved under high-resolution conditions.

-

ⁿJ(C-F): Carbon-fluorine couplings are also present and can be observed in ¹³C NMR spectra or through specialized ¹⁹F-¹³C correlation experiments.

-

-

Through-Space Coupling: A fascinating phenomenon in ¹⁹F NMR is the observation of through-space J-coupling, which occurs when two fluorine-containing groups are in close spatial proximity, even if they are separated by many bonds.[10][11] For 2-(trifluoromethoxy) compounds with another fluorine-containing substituent at an adjacent position, this can be a powerful tool for confirming stereochemistry and conformation.[10][11]

Experimental Design and Protocols

The success of a ¹⁹F NMR analysis hinges on careful experimental design and execution. The following section outlines key considerations and provides a detailed protocol for acquiring high-quality spectra.

Causality in Experimental Choices

-

Choice of NMR Tube: For quantitative ¹⁹F NMR (qNMR), high-precision NMR tubes are essential to minimize variations in the magnetic field.

-